molecular formula C9H9N3O2 B13662671 Ethyl 3H-imidazo[4,5-B]pyridine-5-carboxylate

Ethyl 3H-imidazo[4,5-B]pyridine-5-carboxylate

Cat. No.: B13662671
M. Wt: 191.19 g/mol
InChI Key: ZBFFJRBCVMPLRM-UHFFFAOYSA-N
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Description

Ethyl 3H-imidazo[4,5-B]pyridine-5-carboxylate is a heterocyclic compound that belongs to the imidazo[4,5-B]pyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of an imidazole ring fused to a pyridine ring, with an ethyl ester group attached to the carboxylate position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3H-imidazo[4,5-B]pyridine-5-carboxylate typically involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization to form the target compound . The reaction conditions often include the use of solvents such as ethanol or acetonitrile, and the reactions are carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3H-imidazo[4,5-B]pyridine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenated derivatives for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include N-oxides, partially saturated derivatives, and various substituted imidazo[4,5-B]pyridine derivatives. These products can be further functionalized for specific applications in medicinal chemistry .

Mechanism of Action

The mechanism of action of Ethyl 3H-imidazo[4,5-B]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological processes in pathogens, making it a potential antimicrobial agent . Additionally, the compound’s ability to modulate signaling pathways in cancer cells makes it a promising candidate for anticancer drug development .

Comparison with Similar Compounds

Ethyl 3H-imidazo[4,5-B]pyridine-5-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural arrangement and the presence of the ethyl ester group, which can influence its reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

ethyl 1H-imidazo[4,5-b]pyridine-5-carboxylate

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-4-3-6-8(12-7)11-5-10-6/h3-5H,2H2,1H3,(H,10,11,12)

InChI Key

ZBFFJRBCVMPLRM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C1)NC=N2

Origin of Product

United States

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